molecular formula C23H23NO4 B13080971 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoicacid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoicacid

Cat. No.: B13080971
M. Wt: 377.4 g/mol
InChI Key: SLKPQZHHLWWSAM-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid: . It belongs to the class of amino acids and derivatives.

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves the following steps:

    Protection of Fluorene Amine: The fluorene amine is protected by reacting it with an appropriate protecting group (such as methoxycarbonyl) to form the fluorene amine derivative.

    Introduction of Cyclopentenyl Group: The protected fluorene amine is then reacted with cyclopentenyl bromide or another suitable cyclopentenyl derivative to introduce the cyclopentenyl group.

    Deprotection: The protecting group is removed to yield the final compound.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions may occur at the cyclopentenyl or fluorene moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can be used.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The major products depend on the specific reaction conditions and the substituents present. Detailed analysis would require experimental data.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to amino acids and their derivatives.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While there are related compounds, the uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid lies in its specific combination of fluorene, cyclopentenyl, and amino acid moieties.

For similar compounds, consider (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid .

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

2-[cyclopent-2-en-1-yl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C23H23NO4/c1-15(22(25)26)24(16-8-2-3-9-16)23(27)28-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2,4-8,10-13,15-16,21H,3,9,14H2,1H3,(H,25,26)

InChI Key

SLKPQZHHLWWSAM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C1CCC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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